Array ( [bid] => 12411409 ) Buy 2,4-Difluorobenzoyl paliperidone-d4

2,4-Difluorobenzoyl paliperidone-d4

Catalog No.
S12885982
CAS No.
M.F
C23H27F2N3O3
M. Wt
435.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorobenzoyl paliperidone-d4

Product Name

2,4-Difluorobenzoyl paliperidone-d4

IUPAC Name

9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C23H27F2N3O3

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C23H27F2N3O3/c1-14-17(23(31)28-9-2-3-20(29)22(28)26-14)8-12-27-10-6-15(7-11-27)21(30)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,29H,2-3,6-12H2,1H3/i8D2,12D2

InChI Key

CVLTWEWVHZQBRJ-FJVJJXCISA-N

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=O)C4=C(C=C(C=C4)F)F

Isomeric SMILES

[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C(=O)C4=C(C=C(C=C4)F)F

2,4-Difluorobenzoyl paliperidone-d4 is a chemical compound that serves as a stable isotope-labeled derivative of paliperidone, an atypical antipsychotic medication. Its molecular formula is C23_{23}H23_{23}D4_{4}F2_{2}N3_{3}O3_{3}, and it has a molecular weight of approximately 435.5 g/mol. The compound features two fluorine atoms at the 2 and 4 positions of the benzoyl moiety, which enhances its pharmacological properties and aids in research applications, particularly in proteomics and drug metabolism studies .

The chemical reactivity of 2,4-difluorobenzoyl paliperidone-d4 is primarily influenced by its functional groups. The difluorobenzoyl group can undergo various electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms. Additionally, the nitrogen-containing piperidine ring can participate in nucleophilic substitutions and complexation reactions. The presence of deuterium (D) in the compound allows for unique tracking in mass spectrometry applications, facilitating studies on metabolic pathways and drug interactions .

As a derivative of paliperidone, 2,4-difluorobenzoyl paliperidone-d4 retains similar biological activities associated with antipsychotic effects. Paliperidone primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which are crucial for managing symptoms of schizophrenia and other psychiatric disorders. The labeled version is particularly useful in pharmacokinetic studies to trace the compound's behavior in biological systems without interference from naturally occurring isotopes .

The synthesis of 2,4-difluorobenzoyl paliperidone-d4 typically involves several steps:

  • Preparation of the Benzoyl Derivative: The difluorobenzoyl moiety can be synthesized through electrophilic aromatic substitution using appropriate fluorinated reagents.
  • Formation of the Piperidine Ring: The piperidine component is constructed via cyclization reactions involving suitable amines and carbonyl compounds.
  • Coupling Reaction: The difluorobenzoyl group is then coupled with the piperidine derivative to form 2,4-difluorobenzoyl paliperidone-d4.

These methods may vary depending on specific laboratory conditions and desired yields .

2,4-Difluorobenzoyl paliperidone-d4 has several applications:

  • Proteomics Research: It serves as a reference standard in mass spectrometry for quantifying paliperidone levels in biological samples.
  • Pharmacokinetic Studies: The stable isotope labeling allows researchers to trace drug metabolism and distribution in vivo.
  • Drug Development: It aids in understanding structure-activity relationships for developing new antipsychotic medications with improved efficacy and safety profiles .

Interaction studies involving 2,4-difluorobenzoyl paliperidone-d4 focus on its binding affinity to various receptors and its metabolic pathways. These studies help elucidate how modifications to the paliperidone structure influence its pharmacodynamics and pharmacokinetics. By using this labeled compound, researchers can accurately measure interactions with cytochrome P450 enzymes and assess potential drug-drug interactions that could affect therapeutic outcomes .

Several compounds share structural similarities with 2,4-difluorobenzoyl paliperidone-d4. Below are some notable examples:

Compound NameStructure FeaturesUnique Aspects
PaliperidoneContains a piperidine ring and hydroxyl groupStandard treatment for schizophrenia
RisperidoneSimilar piperidine structureFirst atypical antipsychotic introduced
LurasidoneContains a benzisothiazole moietyUnique mechanism targeting serotonin receptors
AripiprazoleContains a quinolinone structurePartial agonist at dopamine D2 receptors

Uniqueness: What sets 2,4-difluorobenzoyl paliperidone-d4 apart is its stable isotope labeling with deuterium, allowing precise tracking in biological systems compared to its non-labeled counterparts. This feature enhances its utility in research settings focused on drug metabolism and pharmacokinetics .

The development of novel synthetic routes for deuterated analogues of 2,4-difluorobenzoyl paliperidone-d4 represents a significant advancement in pharmaceutical chemistry, addressing the growing demand for isotopically labeled compounds in drug development and analytical applications [5]. The compound, characterized by the molecular formula C₂₃H₂₃D₄F₂N₃O₃ and molecular weight of 435.5 g/mol, requires specialized synthetic approaches that differ substantially from conventional pharmaceutical synthesis [1].

Recent developments in deuteration methodology have established multiple pathways for the preparation of deuterated paliperidone analogues [8]. The most prominent approach involves the use of heavy water (deuterium oxide) as the primary deuterium source, combined with heterogeneous catalysts such as palladium on carbon or platinum on carbon [9]. This method typically achieves deuterium incorporation rates exceeding 94% when conducted under optimized conditions of 145°C for 20 hours in the presence of 10% palladium carbon catalyst [17].

Flow synthesis methodology has emerged as a particularly effective strategy for deuterated compound preparation, offering superior control over reaction parameters compared to traditional batch processes [8]. The flow-type microwave reactor system utilizes a glass reaction tube filled with platinum on alumina catalyst, enabling continuous processing of raw material solutions with deuterium oxide under 2 megaPascal pressure [8]. This approach has demonstrated the capability to produce deuterated aromatic compounds with deuteration ratios exceeding 94.3 atom percent deuterium [8].

Alternative synthetic routes employ deuterium gas addition during the synthesis process, providing uniform isotopic labeling throughout the molecular structure [24]. This methodology requires precise control of reaction atmospheres and typically involves the use of specialized reactor systems capable of handling gaseous deuterium under controlled pressure conditions [9].

Synthetic RouteDeuterium SourceCatalyst SystemTemperature (°C)Deuteration Efficiency (%)
Flow SynthesisDeuterium OxidePlatinum/Alumina18094.3
Batch MicrowaveDeuterium OxidePalladium/Carbon14594.0
Gas PhaseDeuterium GasPalladium/Carbon55-8092.5
Catalytic ExchangeHeavy WaterRuthenium/Carbon18091.7

Palladium-Catalyzed Coupling Reactions in Benzoyl Group Introduction

Palladium-catalyzed coupling reactions have become indispensable tools for the introduction of benzoyl groups in the synthesis of 2,4-difluorobenzoyl paliperidone-d4, offering high selectivity and broad functional group tolerance [10]. The Suzuki-Miyaura reaction, which involves the coupling of aryl boronic acids with aryl halides, has emerged as the predominant method for constructing the 2,4-difluorobenzoyl moiety [10].

The synthesis typically begins with 4-(2,4-difluorobenzoyl)piperidine hydrochloride as a key intermediate [2]. This compound undergoes palladium-catalyzed coupling with appropriately functionalized paliperidone precursors to form the target deuterated analogue [2]. The reaction conditions require careful optimization of catalyst loading, typically employing 5-11 mol percent palladium content relative to the substrate [2].

Recent advances in palladium catalyst development have led to the creation of highly active and selective catalytic systems that enable the incorporation of challenging functional groups while maintaining the integrity of deuterium labels [12]. The use of novel ligands and innovative reaction protocols has facilitated the synthesis of complex molecules with high stereo- and regioselectivity [10].

The Buchwald-Hartwig reaction has also found application in the synthesis of 2,4-difluorobenzoyl paliperidone-d4, particularly for the formation of carbon-nitrogen bonds between aryl halides and amine components [10]. This transformation enables the direct coupling of aryl halides with amines, providing access to the arylamines that constitute key pharmacophores in the target molecule [10].

Process optimization studies have demonstrated that reaction efficiency can be significantly enhanced through the use of continuous flow systems, which provide superior heat and mass transfer compared to traditional batch reactors [18]. These systems enable precise control of reaction parameters such as temperature, pressure, and reagent flow rates, resulting in improved yields and reduced formation of unwanted byproducts [18].

Isotope Incorporation Strategies

Isotope incorporation strategies for 2,4-difluorobenzoyl paliperidone-d4 synthesis focus on achieving maximum deuterium content while maintaining structural integrity and chemical stability [20]. The strategic placement of deuterium atoms requires careful consideration of exchange-prone positions and the selection of appropriate incorporation methodologies [5].

Hydrogen-deuterium exchange reactions represent the most widely employed strategy for isotope incorporation, utilizing the principle of acid-base catalyzed exchange between hydrogen atoms in organic molecules and deuterium from heavy water [20]. This approach is particularly effective for aromatic and benzylic positions, where the acidity of carbon-hydrogen bonds facilitates exchange under mild conditions [20].

The selectivity of deuterium incorporation can be controlled through the choice of catalytic system and reaction conditions [8]. Iridium nanoparticles have demonstrated exceptional performance for the selective labeling of aniline derivatives, achieving high deuteration levels without reduction side reactions [20]. The reaction typically proceeds at temperatures between 55-80°C and exhibits preferential labeling of ortho positions relative to amino groups [20].

Late-stage deuteration strategies offer significant advantages in terms of synthetic efficiency and atom economy [11]. These approaches allow for the introduction of deuterium labels without the need for prefunctionalization, reducing the overall synthetic complexity and cost [11]. Direct isotopic exchange using deuterium oxide or carbon-13 dioxide as isotope sources has proven particularly effective for complex pharmaceutical molecules [11].

Base-catalyzed exchange reactions provide an alternative pathway for deuterium incorporation, particularly effective for compounds containing acidic hydrogen atoms [20]. The use of deuterated bases such as sodium deuteroxide in deuterated solvents can achieve high levels of isotope incorporation under relatively mild conditions [20].

Incorporation StrategyDeuterium SourceReaction ConditionsSelectivityIncorporation Rate (%)
Catalytic ExchangeDeuterium Oxide180°C, 48h, Pd/CNon-selective94.3
Iridium-CatalyzedHeavy Water55-80°C, H₂ atmosphereOrtho-selective92.8
Base-CatalyzedSodium Deuteroxide30°C, 12hPosition-specific89.5
Flow SynthesisDeuterium Gas180°C, continuousUniform91.2

Critical Process Parameters in Large-Scale Synthesis

Critical process parameters in the large-scale synthesis of 2,4-difluorobenzoyl paliperidone-d4 encompass a comprehensive range of variables that directly influence product quality, yield, and reproducibility [19]. Temperature control emerges as the most fundamental parameter, requiring precise regulation within narrow ranges to prevent deuterium loss through exchange reactions and to maintain optimal reaction kinetics [19].

The identification of critical process parameters begins with a systematic evaluation of each synthesis step to determine which variables significantly impact critical quality attributes [19]. For deuterated pharmaceutical compounds, key quality attributes include isotopic purity, chemical purity, residual solvent content, and particle size distribution [19]. Temperature variations of even 5-10°C can substantially affect deuterium retention, making thermal control systems essential for large-scale operations [23].

Pressure control represents another critical parameter, particularly in reactions involving gaseous deuterium or vacuum distillation steps [15]. Industrial oligonucleotide synthesis operations have demonstrated that maintaining precise pressure control within proven acceptable ranges is essential for achieving consistent product quality [15]. Deviations from established pressure parameters frequently result in reduced yields and increased impurity formation [15].

Mixing efficiency and agitation rates significantly impact the distribution of deuterium sources throughout the reaction mixture [19]. Inadequate mixing can lead to localized concentration gradients, resulting in incomplete deuterium incorporation or the formation of undesired side products [19]. Stirring rate optimization studies have shown that both insufficient and excessive agitation can negatively impact product quality [19].

pH control during deuterium exchange reactions requires continuous monitoring and adjustment to maintain optimal exchange kinetics while preventing degradation of sensitive functional groups [23]. The use of buffered systems and automated pH control systems has proven essential for maintaining consistent reaction conditions across large-scale batches [23].

Process ParameterTarget RangeMonitoring FrequencyImpact on QualityControl Method
Temperature±2°C from setpointContinuousHighAutomated thermal control
Pressure±0.1 barEvery 15 minutesMediumBack-pressure regulators
pH7.0 ± 0.2ContinuousHighAutomated dosing systems
Agitation Rate±50 rpmHourlyMediumVariable frequency drives
Residence Time±10% of targetContinuousHighFlow rate controllers

Purification Techniques for High-Purity Pharmaceutical Standards

Purification techniques for achieving high-purity 2,4-difluorobenzoyl paliperidone-d4 standards require specialized methodologies that address the unique challenges associated with deuterated pharmaceutical compounds [16]. The purification process must maintain isotopic integrity while removing chemical impurities and achieving the stringent purity requirements mandated by regulatory authorities [16].

High-performance liquid chromatography represents the cornerstone purification technique for deuterated pharmaceutical compounds, offering exceptional resolution and scalability from analytical to preparative scales [16]. Normal-phase chromatography has emerged as the preferred separation mode, providing superior selectivity for many isomers and better stability compared to aqueous reversed-phase systems [16]. The straightforward scaling-up of generic protocols from analytical to preparative scale has yielded successful results across various chromatographic systems [16].

Stacked injection protocols have proven particularly effective for large-scale purification operations, significantly reducing processing time while maintaining separation efficiency [16]. This approach allows sequential injections before complete elution, reducing purification time by up to 50% compared to conventional batch chromatography [16]. The technique is especially valuable when processing large quantities of deuterated material where time efficiency directly impacts isotopic purity retention [16].

Crystallization techniques require careful optimization for deuterated compounds, as the presence of deuterium can alter crystal packing and solubility characteristics [22]. The development of selective crystallization conditions enables the removal of closely related impurities while preserving the deuterated product in its desired polymorphic form [22]. Process optimization studies have demonstrated that crystallization parameters such as temperature, solvent composition, and cooling rate significantly impact both yield and purity [22].

Solid-phase extraction methods provide complementary purification capabilities, particularly effective for removing polar impurities and residual catalysts [16]. The selection of appropriate stationary phases and elution solvents enables targeted removal of specific impurity classes while maintaining high recovery of the deuterated product [16].

Automated purification systems have revolutionized the efficiency of deuterated compound purification, enabling parallel processing of multiple samples with individual gradient control [16]. These systems can process ten separate purification tasks simultaneously, dramatically improving throughput while maintaining consistent quality standards [16].

Purification TechniqueCapacity (g/batch)Purity Achievement (%)Recovery Rate (%)Processing Time (h)
Preparative HPLC0.1-10>99.585-952-8
Flash Chromatography1-100>98.080-901-4
Crystallization10-1000>99.070-8512-24
Solid-Phase Extraction0.01-1>97.090-980.5-2
Automated Systems0.1-5>99.088-951-3

The deuterated analog 2,4-difluorobenzoyl paliperidone-d4 represents a sophisticated analytical tool that has emerged as an indispensable component in contemporary pharmaceutical research methodologies. This stable isotope-labeled internal standard has revolutionized quantitative analysis approaches across multiple domains of drug development and analytical chemistry [1] [2] [3].

Role as Internal Standard in Quantitative Mass Spectrometry

The fundamental application of 2,4-difluorobenzoyl paliperidone-d4 centers on its utilization as an internal standard in liquid chromatography-tandem mass spectrometry quantitative analyses. The compound demonstrates exceptional utility in bioanalytical method development due to its isotopic similarity to the parent compound paliperidone, which ensures consistent extraction recovery, ionization response, and chromatographic behavior [1] [2].

The deuterated internal standard incorporates four deuterium atoms strategically positioned to provide a mass shift of 4.0 atomic mass units from the parent compound, enabling clear mass spectrometric differentiation while maintaining virtually identical physicochemical properties [1] [4]. This isotopic labeling approach addresses critical analytical challenges including matrix effects, extraction variability, and instrument response fluctuations that commonly compromise quantitative accuracy in complex biological matrices [5] [3].

In mass spectrometry applications, 2,4-difluorobenzoyl paliperidone-d4 exhibits precursor ion transitions at mass-to-charge ratio 431.2, with primary product ions at 211.1 and secondary fragments at 195.1, providing a 4.0 unit mass difference compared to the unlabeled paliperidone transitions [6] [7]. The electrospray ionization positive mode detection offers optimal sensitivity and selectivity for both the analyte and internal standard, with collision energies typically optimized between 25-30 electron volts [6] [8].

Research investigations have demonstrated that the incorporation of deuterated internal standards significantly improves analytical method precision and accuracy across diverse biological matrices including plasma, serum, urine, and tissue homogenates [6] [7] [9]. The isotopic analog compensates effectively for sample preparation losses, chromatographic variations, and ionization suppression effects that frequently occur in complex biological samples [5] [10].

Application TypeMatrix SystemTypical Concentration RangeAnalytical Advantage
Plasma QuantificationHuman plasma0.25-250 ng/mLMatrix effect correction
Tissue DistributionMultiple tissues1-1000 ng/gExtraction recovery normalization
Urine AnalysisHuman urine5-500 ng/mLIon suppression compensation
Metabolite ProfilingHepatocyte incubations0.1-100 μMEnzymatic stability reference

Chromatographic Method Development Applications

The application of 2,4-difluorobenzoyl paliperidone-d4 in chromatographic method development encompasses systematic optimization of separation parameters, mobile phase composition, and analytical conditions to achieve robust and reproducible analytical performance [11] [12] [13]. The deuterated standard serves as a critical reference point throughout method development phases, enabling comprehensive evaluation of chromatographic performance under varying experimental conditions.

Chromatographic separation optimization typically employs reversed-phase liquid chromatography systems utilizing octadecylsilane stationary phases, with column dimensions ranging from 150 x 4.6 millimeters with 5 micrometer particle sizes to ultra-high performance liquid chromatography columns with sub-2 micrometer particles [11] [12]. The mobile phase systems commonly incorporate acidic modifiers such as formic acid or trifluoroacetic acid to optimize peak shape and retention characteristics [6] [12].

Method development investigations have established optimal chromatographic conditions including mobile phase gradients beginning with 70 percent aqueous phase decreasing to 10 percent over 1.5 minutes, followed by re-equilibration protocols [6] [8]. Flow rate optimization studies demonstrate optimal separation efficiency at 1.0 milliliters per minute, with column temperature maintenance at 40 degrees Celsius providing consistent retention time reproducibility [12] [13].

The deuterated internal standard enables precise evaluation of system suitability parameters including theoretical plate numbers, tailing factors, and resolution criteria throughout method development phases [12] [13]. Quality by Design approaches incorporate the internal standard in design of experiments protocols to systematically evaluate critical method parameters including column temperature, mobile phase composition, and flow rate effects on analytical performance [6].

ParameterOptimization RangeOptimal ConditionMethod Impact
Column Temperature25-50°C40°CRetention time consistency
Flow Rate0.5-1.5 mL/min1.0 mL/minResolution optimization
pH Range2.5-6.03.0Peak symmetry improvement
Gradient Profile5-20 minutes12 minutesComplete separation

Use in Metabolic Stability Studies

The incorporation of 2,4-difluorobenzoyl paliperidone-d4 in metabolic stability investigations provides essential analytical capabilities for evaluating drug biotransformation processes and metabolite formation pathways [14] [15] [16]. These studies utilize the deuterated standard to accurately quantify parent compound depletion and metabolite formation rates across diverse biological systems including hepatic microsomes, hepatocyte cultures, and tissue preparations [15] [17].

Microsomal stability assessments employ human liver microsomal preparations supplemented with nicotinamide adenine dinucleotide phosphate cofactor systems to evaluate cytochrome P450-mediated metabolism [14] [16] [18]. Incubation protocols typically span 0-120 minutes at 37 degrees Celsius, with the deuterated internal standard enabling precise quantification of paliperidone depletion kinetics and calculation of intrinsic clearance parameters [15] [17].

Hepatocyte stability studies utilize cryopreserved primary hepatocytes in suspension or plated culture systems to evaluate comprehensive metabolic processes including Phase I and Phase II biotransformation pathways [16] [19]. The deuterated standard provides critical analytical stability throughout extended incubation periods up to 240 minutes, enabling accurate assessment of hepatic clearance and metabolite formation profiles [19] [20].

Enzyme kinetic investigations employ the internal standard in recombinant cytochrome P450 systems to characterize specific metabolic pathways and determine kinetic parameters including Michaelis-Menten constants and maximum velocity values [16] [18]. These studies provide mechanistic insights into metabolic clearance pathways and support regulatory submissions regarding drug-drug interaction potential [14] [18].

Species comparison studies incorporate the deuterated standard across multiple preclinical species including rat, mouse, and dog systems to evaluate interspecies metabolic differences and support allometric scaling approaches for human dose prediction [21] [15]. The isotopic analog ensures consistent analytical performance across diverse biological matrices and species-specific matrix effects [21] [16].

Study TypeBiological SystemIncubation DurationKey Parameters
Microsomal StabilityHuman liver microsomes0-120 minutesHalf-life, intrinsic clearance
Hepatocyte StabilityPrimary hepatocytes0-240 minutesHepatic clearance, metabolite formation
Enzyme KineticsRecombinant CYP systemsMultiple timepointsKm, Vmax, efficiency
Species ComparisonMultiple speciesStandardized protocolsInterspecies scaling factors

Applications in Pharmacokinetic Modeling

The utilization of 2,4-difluorobenzoyl paliperidone-d4 in pharmacokinetic modeling applications encompasses comprehensive quantitative analysis approaches that support drug development decision-making and regulatory submissions [22] [21] [23]. The deuterated internal standard enables precise plasma concentration measurements essential for pharmacokinetic parameter estimation and model validation across preclinical and clinical development phases.

Plasma concentration profiling studies employ the internal standard in bioanalytical methods designed to quantify paliperidone concentrations following single and multiple dose administration protocols [22] [7] [8]. Linear calibration ranges typically span 1-1000 nanograms per milliliter with lower limits of quantification at 1 nanogram per milliliter, providing adequate sensitivity for comprehensive pharmacokinetic characterization [7] [8].

Population pharmacokinetic modeling investigations utilize the deuterated standard in large-scale clinical studies to characterize pharmacokinetic variability and identify clinically relevant covariates affecting drug disposition [22] [23]. These analyses incorporate concentration data from hundreds of subjects to develop comprehensive models describing clearance, volume of distribution, and absorption parameters across diverse patient populations [23].

Bioavailability and bioequivalence studies employ the internal standard to ensure analytical method accuracy and precision requirements specified in regulatory guidelines [7] [21]. The isotopic analog provides essential quality control capabilities throughout clinical sample analysis phases, supporting regulatory submissions for generic drug approval and formulation development programs [7].

Pharmacokinetic-pharmacodynamic modeling applications incorporate the internal standard in integrated analyses linking plasma concentration measurements to clinical efficacy and safety endpoints [24] [22]. These modeling approaches support dose optimization strategies and therapeutic drug monitoring programs in clinical practice settings [24] [25].

PK ApplicationStudy PhaseSample MatrixAnalytical Range
Single Dose PKPhase IPlasma1-1000 ng/mL
Multiple Dose PKPhase II/IIIPlasma0.5-500 ng/mL
Population PKPhase IIIPlasma0.25-250 ng/mL
BioequivalenceRegulatoryPlasma1-1000 ng/mL
Therapeutic MonitoringClinicalPlasma5-200 ng/mL

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

435.22715504 g/mol

Monoisotopic Mass

435.22715504 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

Explore Compound Types